Cis-3-methyl-4-tosyltetrahydrofuran
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Overview
Description
Cis-3-methyl-4-tosyltetrahydrofuran: is an organic compound that belongs to the class of tetrahydrofurans It is characterized by the presence of a tetrahydrofuran ring with a methyl group at the 3-position and a tosyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-methyl-4-tosyltetrahydrofuran typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol or by the reduction of a furan derivative.
Introduction of the Methyl Group: The methyl group can be introduced at the 3-position through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Cis-3-methyl-4-tosyltetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Elimination Reactions: Under certain conditions, the tosyl group can be eliminated, leading to the formation of alkenes
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiolates, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted tetrahydrofuran derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
Cis-3-methyl-4-tosyltetrahydrofuran has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of cis-3-methyl-4-tosyltetrahydrofuran involves its reactivity due to the presence of the tosyl group and the tetrahydrofuran ring. The tosyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The tetrahydrofuran ring provides structural stability and can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Cis-3-methyl-4-mesyltetrahydrofuran: Similar structure but with a mesyl group instead of a tosyl group.
Trans-3-methyl-4-tosyltetrahydrofuran: Similar structure but with a trans configuration.
Cis-3-methyl-4-bromotetrahydrofuran: Similar structure but with a bromine atom instead of a tosyl group .
Uniqueness: Cis-3-methyl-4-tosyltetrahydrofuran is unique due to its specific configuration and the presence of the tosyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C12H16O3S |
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Molecular Weight |
240.32 g/mol |
IUPAC Name |
(3S,4S)-3-methyl-4-(4-methylphenyl)sulfonyloxolane |
InChI |
InChI=1S/C12H16O3S/c1-9-3-5-11(6-4-9)16(13,14)12-8-15-7-10(12)2/h3-6,10,12H,7-8H2,1-2H3/t10-,12+/m0/s1 |
InChI Key |
QBXAZVDSGPEILJ-CMPLNLGQSA-N |
Isomeric SMILES |
C[C@H]1COC[C@H]1S(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CC1COCC1S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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